molecular formula C10H7NO3 B1218553 2-Cyano-3-(3-hydroxyphenyl)acrylic Acid CAS No. 54673-07-3

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid

Cat. No.: B1218553
CAS No.: 54673-07-3
M. Wt: 189.17 g/mol
InChI Key: HPLNTJVXWMJLNJ-XBXARRHUSA-N
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Description

Alpha-CYANO-3-HYDROXYCINNAMIC ACID: is an organic compound with the molecular formula C10H7NO3. It is a derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the aromatic ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-CYANO-3-HYDROXYCINNAMIC ACID can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between malononitrile and 3-hydroxybenzaldehyde in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of alpha-CYANO-3-HYDROXYCINNAMIC ACID often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Alpha-CYANO-3-HYDROXYCINNAMIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Alpha-CYANO-3-HYDROXYCINNAMIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of alpha-CYANO-3-HYDROXYCINNAMIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyano group plays a crucial role in these interactions by forming strong hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Alpha-CYANO-3-HYDROXYCINNAMIC ACID can be compared with other cinnamic acid derivatives, such as:

    Alpha-CYANO-4-HYDROXYCINNAMIC ACID: Similar structure but with the hydroxyl group at the para position.

    Alpha-CYANO-3-METHOXYCINNAMIC ACID: Contains a methoxy group instead of a hydroxyl group.

The uniqueness of alpha-CYANO-3-HYDROXYCINNAMIC ACID lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNTJVXWMJLNJ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025600
Record name alpha-Cyano-3-hydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54673-07-3
Record name alpha-Cyano-3-hydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha-cyano-m-hydroxycinnamic acid
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